![molecular formula C20H17N3O5S B10803007 4-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine](/img/structure/B10803007.png)
4-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-601793 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Chemical Reactions Analysis
WAY-601793 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-601793 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases due to its specific interactions with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-601793 involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
WAY-601793 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-151693: Known for its interactions with collagenase 3, it has different pharmacological properties compared to WAY-601793.
Dexamethasone: A corticosteroid with anti-inflammatory properties, it has a different mechanism of action compared to WAY-601793.
Aspirin: Known for its ability to inhibit prostaglandin synthesis, it has different therapeutic applications compared to WAY-601793.
Properties
Molecular Formula |
C20H17N3O5S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[2,3-bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine |
InChI |
InChI=1S/C20H17N3O5S/c24-29(25,23-7-11-26-12-8-23)14-5-6-15-16(13-14)22-20(18-4-2-10-28-18)19(21-15)17-3-1-9-27-17/h1-6,9-10,13H,7-8,11-12H2 |
InChI Key |
NVCLDVCNHPRUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


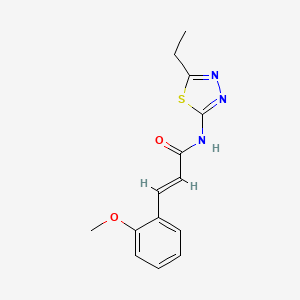
![N-(1-Benzylpiperidin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802928.png)
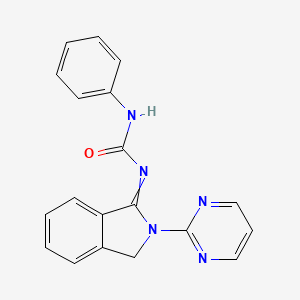
![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10802949.png)
![1-(5-Bromothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10802951.png)
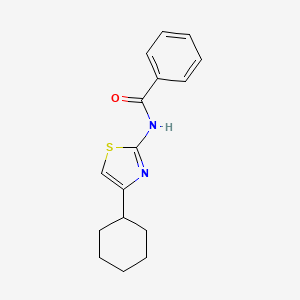
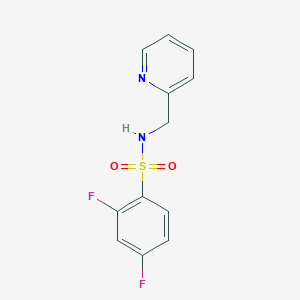
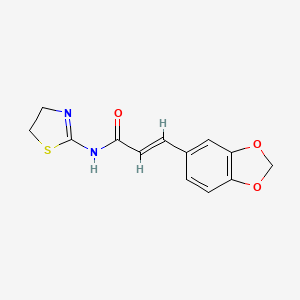
![11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile](/img/structure/B10802967.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10802973.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B10802976.png)
![5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802997.png)
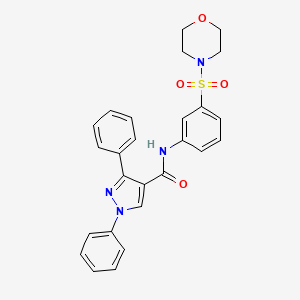
![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B10803005.png)
